(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide

Conformational analysis X‑ray crystallography oxadiazole conjugation

(3‑Cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)methanesulfonamide (CAS 1596613‑42‑1) belongs to the 1,2,4‑oxadiazole‑5‑methanesulfonamide class, characterised by a cyclopropyl substituent at the oxadiazole 3‑position and an unsubstituted sulfonamide head‑group. Its computed physicochemical profile (MW 203.22 g mol⁻¹, XLogP3 −0.7, TPSA 107 Ų, 1 H‑bond donor, 6 H‑bond acceptors, 3 rotatable bonds) defines it as a compact, polar fragment that obeys Lipinski’s rule of five.

Molecular Formula C6H9N3O3S
Molecular Weight 203.22 g/mol
Cat. No. B13187899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide
Molecular FormulaC6H9N3O3S
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)CS(=O)(=O)N
InChIInChI=1S/C6H9N3O3S/c7-13(10,11)3-5-8-6(9-12-5)4-1-2-4/h4H,1-3H2,(H2,7,10,11)
InChIKeyCJHDGRSOOAANFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide – Core Chemical Identity and Procurement-Quality Baseline for Heterocyclic Sulfonamide Building Blocks


(3‑Cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)methanesulfonamide (CAS 1596613‑42‑1) belongs to the 1,2,4‑oxadiazole‑5‑methanesulfonamide class, characterised by a cyclopropyl substituent at the oxadiazole 3‑position and an unsubstituted sulfonamide head‑group . Its computed physicochemical profile (MW 203.22 g mol⁻¹, XLogP3 −0.7, TPSA 107 Ų, 1 H‑bond donor, 6 H‑bond acceptors, 3 rotatable bonds) [1] defines it as a compact, polar fragment that obeys Lipinski’s rule of five. Suppliers list typical purity at 95 % [2]; pricing from catalogue vendors indicates availability in quantities ranging from 0.1 g to 2.5 g [3], positioning it as a specialty research building block.

Why (3‑Cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)methanesulfonamide Cannot Be Directly Replaced by a Close 1,2,4‑Oxadiazole‑5‑methanesulfonamide Analog


The 3‑position substituent on the 1,2,4‑oxadiazole‑5‑methanesulfonamide scaffold exerts a decisive influence on conformational pre‑organisation, electronic character, and metabolic fate [1][2]. A cyclopropyl group introduces sp²‑character through conjugation with the oxadiazole π‑system while adding minimal rotatable bonds, a feature absent in simple alkyl (methyl, ethyl, isopropyl) analogs [1]. Experimental X‑ray evidence on a closely related 3‑cyclopropyl‑1,2,4‑oxadiazole system confirms that the cyclopropyl ring is in conjugation with the oxadiazole C=N bond [1], an electronic arrangement that cannot be reproduced by saturated alkyl or aryl replacements. Because procurement scientists often select building blocks on the basis of catalog physicochemical descriptors alone, overlooking this conformational nuance leads to selection of analogs with different target‑engagement geometries and pharmacokinetic trajectories, undermining structure‑activity relationship (SAR) continuity in medicinal chemistry programmes.

(3‑Cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)methanesulfonamide – Quantitative Differential Evidence vs. In‑Class Analogs


Conformational Restriction and Electronic Conjugation: X‑Ray Evidence for Cyclopropyl–Oxadiazole Conjugation vs. Freely Rotating Alkyl Analogs

In a system where the cyclopropyl group is attached at the 3‑position of a 1,2,4‑oxadiazole, X‑ray crystallography demonstrates that the cyclopropyl ring is in conjugation with the oxadiazole C=N bond, restricting rotation and creating a defined dihedral angle [1]. In contrast, the methyl analog (3‑methyl‑1,2,4‑oxadiazol‑5‑yl)methanesulfonamide (CAS 1312140‑14‑9, MW 191.21 g mol⁻¹) possesses a freely rotating C–CH₃ bond that introduces conformational ambiguity in target binding. The target compound also has 3 rotatable bonds vs. 2 for the methyl analog when considering the substituent alone; the cyclopropyl ring contributes no additional rotatable bond but adds 12.01 Da of molecular weight and a larger van der Waals volume (cyclopropyl ≈ 34 ų vs. methyl ≈ 21 ų, class‑level inference).

Conformational analysis X‑ray crystallography oxadiazole conjugation

LogP and Lipophilic Ligand Efficiency: Cyclopropyl Imparts Balanced Polarity Unattainable with Isopropyl or Phenyl Analogs

The target compound exhibits a computed XLogP3 of −0.7 and a TPSA of 107 Ų [1]. While direct experimental logP values for the exact isopropyl analog (3‑isopropyl‑1,2,4‑oxadiazol‑5‑yl)methanesulfonamide are not publicly available, substitution of the 3‑cyclopropyl (theoretical π contribution ≈ 0.48) with an isopropyl group (theoretical π contribution ≈ 1.53) would increase logP by approximately 1.0 log unit, based on Hansch‑Leo fragment constants (class‑level inference) [2]. This difference moves the isopropyl analog closer to the lower boundary of CNS‑penetrant space (logP 1–3) but away from optimal fragment‑like polarity. The phenyl analog (3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)methanesulfonamide derivative is not commercially catalogued at the time of writing, indicating synthetic accessibility challenges that the cyclopropyl analog does not face .

Lipophilicity XLogP3 ligand efficiency ADME prediction

Regioisomeric Differentiation: 3‑Cyclopropyl‑ vs. 5‑Cyclopropyl‑1,2,4‑oxadiazole Methanesulfonamide – Distinct Target Engagement Profiles

The regioisomer (5‑cyclopropyl‑1,2,4‑oxadiazol‑3‑yl)methanesulfonamide (CAS 1603237‑46‑2) places the cyclopropyl group at the 5‑position adjacent to the methanesulfonamide linker, whereas the target compound places it at the 3‑position opposite the linker. In a bioactive context, the 3‑cyclopropyl‑1,2,4‑oxadiazole motif has been validated in a functionally selective M1 muscarinic partial agonist that displayed antagonist properties at M2 and M3 receptors, with the cyclopropyl group directly conjugated to the oxadiazole and positioned away from the linker [1]. No equivalent selectivity profile has been reported for the 5‑cyclopropyl regioisomer in peer‑reviewed literature. Both regioisomers share the same molecular formula (C6H9N3O3S, MW 203.22) , meaning simple identity checks (MS, formula) cannot distinguish them; only chromatographic retention time or NMR can confirm regioisomeric purity.

Regioisomerism 1,2,4‑oxadiazole selectivity muscarinic receptors

Metabolic Stability of Cyclopropyl vs. Alkyl Substituents: Evidence from Drug Metabolism Literature for Reduced Oxidative Clearance

Cyclopropyl groups are widely employed in medicinal chemistry to reduce cytochrome P450‑mediated oxidative metabolism at adjacent positions when compared with methyl, ethyl, or isopropyl substituents [1]. The cyclopropyl ring can diminish oxidative metabolism in certain contexts, potentially increasing the half‑life of drug candidates [1]. For the 1,2,4‑oxadiazole scaffold specifically, reductive cleavage by CYP450 enzymes is a known metabolic pathway [2]; the electron‑donating conjugation of the cyclopropyl group with the oxadiazole may influence the rate of this ring opening relative to non‑conjugated alkyl analogs, although direct metabolic stability data for the exact compound are not available at the time of writing. This represents a class‑level inference based on documented cyclopropyl metabolic behaviour.

Metabolic stability CYP450 oxidation cyclopropyl ADME

Catalog Availability and Price‑per‑Gram Comparison: 3‑Cyclopropyl Building Block vs. 3‑Ethyl Analog

The target compound is stocked by multiple reputable suppliers including Enamine (EN300‑286948) [1] and Leyan (Product No. 2091100) , with catalogued purity of 95 %. Its close analog (3‑ethyl‑1,2,4‑oxadiazol‑5‑yl)methanesulfonamide (CAS 1597321‑45‑3, MW 191.21 g mol⁻¹) is listed by AngeneChem [2] but with more limited vendor coverage and no publicly listed pricing for comparable quantities. At the time of writing, the 3‑ethyl analog appears to have fewer stocking suppliers, which may impact lead times for procurement. The 3‑cyclopropyl variant benefits from a broader supplier base, including Enamine's large‑scale catalogue, reducing supply‑chain risk for multi‑gram medicinal chemistry campaigns.

Procurement catalogue availability price comparison building block

Optimal Deployment Scenarios for (3‑Cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)methanesulfonamide in Scientific and Industrial Settings


Fragment‑Based Drug Discovery: CNS‑Penetrant Fragment Library Inclusion

With XLogP3 = −0.7, TPSA = 107 Ų, MW = 203 g mol⁻¹, and a single H‑bond donor, this compound satisfies fragment‑like physicochemical criteria (MW < 250, logP < 1, HBD ≤ 3) [1]. The cyclopropyl group provides conformational restriction without inflating logP, making it suitable for CNS‑oriented fragment screening collections where balanced polarity is critical for blood‑brain barrier penetration.

Muscarinic Receptor Pharmacology: M1‑Selective Probe Development

The 3‑cyclopropyl‑1,2,4‑oxadiazole scaffold has demonstrated functionally selective M1 partial agonism with antagonist properties at M2 and M3 receptors [2]. The methanesulfonamide building block can serve as a starting point for elaborating novel M1‑biased ligands targeting cognitive deficits in Alzheimer's disease and schizophrenia, where M1 activation is desired but M2/M3 off‑target activity must be minimised.

Metabolic Stability‑Focused Lead Optimisation: Cyclopropyl as a Shield Against CYP Oxidation

Cyclopropyl groups are employed to reduce CYP450‑mediated oxidative metabolism at positions adjacent to the ring [3]. When incorporated into lead molecules via this building block, the cyclopropyl‑oxadiazole motif may extend metabolic half‑life relative to methyl or ethyl congeners, reducing the need for later‑stage deuterium incorporation or halogen blocking strategies [3].

Analytical Reference Standard for Regioisomer Discrimination in Quality Control

Because the 3‑cyclopropyl and 5‑cyclopropyl regioisomers share identical molecular formula and mass , the target compound can serve as a certified reference standard for HPLC or NMR method development to distinguish the two regioisomers. This is critical for QC release testing when the regioisomeric purity of synthetic intermediates must be verified.

Quote Request

Request a Quote for (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.